molecular formula C16H35N B7767626 Bis(2-ethylhexyl)amine CAS No. 27214-52-4

Bis(2-ethylhexyl)amine

Cat. No. B7767626
CAS RN: 27214-52-4
M. Wt: 241.46 g/mol
InChI Key: SAIKULLUBZKPDA-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl)amine is a secondary amino compound . It is a clear colorless liquid with a slight ammonia-like odor . It constitutes surfactant-based liquid mixtures having potential specialized applications .


Synthesis Analysis

Bis(2-ethylhexyl)amine can be synthesized using a mixture of tri-(2-ethylhexyl)-amine and xylene. It was also used in the synthesis of stable nanosized CdS particles coated by an oriented monolayer of chemically bonded BEA molecules .


Molecular Structure Analysis

The molecular formula of Bis(2-ethylhexyl)amine is C14H31N . It has an average mass of 213.403 Da and a monoisotopic mass of 213.245651 Da .


Chemical Reactions Analysis

Bis(2-ethylhexyl)amine can react with oxidizing materials . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

Bis(2-ethylhexyl)amine has a density of 0.8±0.1 g/cm3 . It has a boiling point of 252.5±8.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.0±3.0 kJ/mol . The flash point is 87.4±9.3 °C .

Scientific Research Applications

  • Self-assembly in Surfactant-Based Liquid Systems :

    • Bis(2-ethylhexyl)amine (BEEA) forms stoichiometrically well-defined adducts with octanoic acid, leading to increased conductivity and potential for novel material design (Calandra et al., 2012).
  • Synthesis of Synthetic Lubricants :

    • Used in the non-catalytic synthesis of bis(2-ethylhexyl)sebacate, a synthetic lubricant, under subcritical conditions, offering an economically and environmentally advantageous process (Narayan & Madras, 2017).
  • Photophysical Properties in Novel Solvents :

    • The photophysical properties of 2,6-bis(2-hydroxybenzilidene)cyclohexanone (PC) change when dissolved in bis(2-ethylhexyl)amine, suggesting its application in exploring solvent-solute interactions (Corici et al., 2019).
  • Base Stable Quaternary Ammonium Ionic Liquids :

    • Bis(2-ethylhexyl)amine derivatives are used to create stable ionic liquids with potential applications in environments requiring resistance to strong bases (Lethesh et al., 2014).
  • Medical Concerns in Hemodialysis Patients :

    • Studies have measured the concentration of Bis(2-ethylhexyl)phthalate in the serum of hemodialysis patients, raising concerns about its health implications (Lewis et al., 1978).
  • Photoluminescent Materials :

    • It is used in the preparation of novel photoluminescent materials, particularly in surfactant metal derivatives and red perylimide nanocomposites (Castiglione et al., 2011).
  • Environmental Pollutant Analysis :

    • Bis(2-ethylhexyl)phthalate has been identified as a priority pollutant, necessitating the development of rapid extraction and screening procedures from soil (Ma & Frederick, 1996).
  • SERS Aptasensor for DEHP Detection :

    • A SERS-based aptasensor using bis(2-ethylhexyl)phthalate was developed for sensitive and selective detection of endocrine disruptors in plastic products (Tu, Garza, & Coté, 2019).
  • Extraction of Gold from Aurocyanide Solution :

    • A synergistic system using bis(2-ethylhexyl) sulfoxide and primary amine is effective for extracting gold from alkaline cyanide solutions (Yang et al., 2016).
  • Meiosis Defects in Mice :

    • Bis(2-ethylhexyl) phthalate causes meiosis defects and decreases fertilization ability of mouse oocytes, indicating significant reproductive health concerns (Lu et al., 2019).
  • Copper Catalysts for Polymerization :

    • Amine-based tripodal copper catalysts using derivatives of bis(2-ethylhexyl)amine have been developed for atom transfer radical polymerization (Inoue & Matyjaszewski, 2004).
  • Surfactant-Based Nanostructured Materials :

    • Bis(2-ethylhexyl)amine is used in surfactant-based nanostructured materials, demonstrating enhanced proton conductivity and potential applications in specialized fields (Calandra et al., 2010).
  • Silver Recovery from Chloride Solutions :

  • Solvent Extraction :

    • The addition of bis(2-ethylhexyl)amine in organophosphorus compounds affects molecular structuration of ionic liquids, with applications in solvent extraction processes (Gmar, Mutelet, & Chagnes, 2020).
  • Sewage Treatment :

    • Used to measure removal efficiencies in sewage treatment plants, providing insights into environmental management and pollution control (Marttinen et al., 2003).
  • Toxicity Studies in Rats :

    • Oral toxicity studies on bis(2-ethylhexyl) phthalate during pregnancy and suckling in rats show significant changes in offspring, indicating potential health risks (Arcadi et al., 1998).
  • Transgenerational Impact of DEHP :

    • Studies on the transgenerational impact of DEHP on body weight in Drosophila melanogaster highlight its role as an environmental endocrine disruptor (Chen et al., 2019).

Mechanism of Action

Bis(2-ethylhexyl)amine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Safety and Hazards

Bis(2-ethylhexyl)amine is moderately toxic by ingestion, skin contact, and intraperitoneal routes . It is a severe skin and eye irritant . It is combustible when exposed to heat or flame and can react with oxidizing materials . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

Bis(2-ethylhexyl)amine has been shown to be a suitable organocatalyst to prepare racemic compounds in the reactions of α,β-unsaturated aldehydes involving an iminium ion . This suggests potential future directions in the field of organic synthesis .

properties

IUPAC Name

2-ethyl-N-(2-ethylhexyl)hexan-1-amine
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InChI

InChI=1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3
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InChI Key

SAIKULLUBZKPDA-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)CNCC(CC)CCCC
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Molecular Formula

C16H35N
Record name 2,2'-DIETHYLHEXYLAMINE
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DSSTOX Substance ID

DTXSID7025053
Record name 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine
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Molecular Weight

241.46 g/mol
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Physical Description

2,2'-diethylhexylamine is a clear colorless liquid with a slight ammonia-like odor. (NTP, 1992), Liquid, Clear colorless liquid with a slight ammonia-like odor; [CAMEO]
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Boiling Point

538 °F at 760 mmHg (NTP, 1992)
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Flash Point

270 °F (NTP, 1992), 270 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

0.8062 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

8.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg]
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Product Name

Bis(2-ethylhexyl)amine

CAS RN

106-20-7, 27214-52-4
Record name 2,2'-DIETHYLHEXYLAMINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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